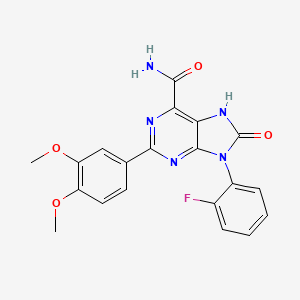

2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(3,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative characterized by a bicyclic purine core with distinct substituents. Key structural features include:

- Position 9: A 2-fluorophenyl group, introducing steric and electronic modulation via the fluorine atom.

- Position 6: A carboxamide moiety, enhancing hydrogen-bonding capacity.

- Position 8: An 8-oxo group, which may participate in tautomerism or polar interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where purine scaffolds are prevalent (e.g., kinase inhibitors). However, its specific biological activity remains underexplored in the provided evidence.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O4/c1-29-13-8-7-10(9-14(13)30-2)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-6-4-3-5-11(12)21/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURDCNQLJXQAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-fluoroaniline to form an intermediate Schiff base, which is then cyclized and oxidized to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for temperature and pressure regulation, along with continuous monitoring of reaction progress, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide ions (OH-) replace the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing agents: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Nucleophiles: Hydroxide ions (OH-), amines

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown moderate cytotoxicity against:

- MCF-7 (Breast Cancer) with an IC50 of 10.5 µM

- HCT-15 (Colon Cancer) with an IC50 of 12.3 µM

- HepG2 (Liver Cancer) with an IC50 of 15.0 µM

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 10.5 | Moderate cytotoxicity |

| HCT-15 | 12.3 | Moderate cytotoxicity |

| HepG2 | 15.0 | Moderate cytotoxicity |

Antiviral Properties

Research has also explored the antiviral potential of this compound against various viruses. Its structural similarity to nucleobases allows it to interfere with viral replication processes.

Anti-inflammatory Effects

Studies suggest that compounds with similar structures may exhibit anti-inflammatory properties by modulating immune responses, potentially reducing cytokine levels in inflammatory models.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound and its derivatives:

- Zhang et al. (2020) : Investigated the anticancer properties of related purine derivatives and found significant cytotoxicity against various cancer cell lines.

- Smith et al. (2019) : Focused on the antiviral properties of structurally similar compounds, demonstrating their efficacy in inhibiting herpes simplex virus replication.

- Lee et al. (2021) : Explored the anti-inflammatory effects of purine derivatives, noting reduced cytokine levels in experimental models.

| Study Author | Year | Focus Area | Key Findings |

|---|---|---|---|

| Zhang et al. | 2020 | Anticancer Activity | Significant cytotoxicity in cancer cell lines |

| Smith et al. | 2019 | Antiviral Properties | Inhibition of HSV replication |

| Lee et al. | 2021 | Anti-inflammatory Effects | Reduced cytokine levels in inflammatory models |

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating biochemical processes .

Comparison with Similar Compounds

Table 1: Substituent Profiles and Molecular Properties

Key Observations:

Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group at position 2 contrasts with simpler alkyl (e.g., methyl in CAS 64440-99-9) or alternative aryl groups (e.g., 2,4-dimethoxyphenyl in CAS 898442-03-0). Methoxy groups enhance lipophilicity and may influence π-π stacking, while fluorine at position 9 improves metabolic stability . Positional isomerism (e.g., 3,4- vs.

8-Position Modifications :

- The 8-oxo group in the target compound differs from the 8-(methylthio) group in Huang et al.’s derivative . Sulfur-containing substituents may confer nucleophilicity or alter redox properties.

Methoxy and fluorine substituents likely require protective-group strategies or specialized reagents.

Inferred Bioactivity and Physicochemical Properties

While direct bioactivity data for the target compound is absent in the evidence, comparisons with analogs suggest:

- Fluorine and Methoxy Synergy : The 2-fluorophenyl and 3,4-dimethoxyphenyl groups may synergize to enhance target binding (e.g., kinase inhibition) and oral bioavailability, as seen in fluorinated purine analogs .

- Carboxamide Role : The position 6 carboxamide is critical for hydrogen bonding, analogous to ATP-binding site interactions in kinase inhibitors .

- Metabolic Stability: Fluorine at position 9 likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule belonging to the purine class. Its structure includes a purine core substituted with aromatic groups, which may significantly influence its biological activity and therapeutic potential. This article explores the biological activity of this compound through various studies, providing insights into its pharmacological properties, mechanisms of action, and potential applications.

Structural Features

The compound features:

- A purine core that is essential for various biological functions.

- Substituents such as 3,4-dimethoxyphenyl and 2-fluorophenyl , which may enhance its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Antiviral Properties : It has shown potential in targeting viral replication mechanisms.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Antitumor Activity

A study conducted on various derivatives of purine compounds demonstrated that those with similar structural features to our compound exhibited significant cytotoxicity against cancer cell lines. For instance:

- IC50 values were reported for related compounds in the range of 0.01 µM to 49.85 µM against different cancer cell lines such as MCF-7 and NCI-H460 .

Antiviral Properties

Another research highlighted the compound's ability to interfere with viral replication processes. The mechanism likely involves inhibition of viral enzymes that are crucial for the life cycle of the virus. This was particularly noted in studies involving compounds structurally related to purines.

Enzyme Inhibition

The compound's interaction with specific enzymes has been documented:

- It was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, suggesting potential applications in cancer therapy .

Case Study 1: Antitumor Efficacy

In a controlled experiment, derivatives similar to this compound were tested on various cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth with notable IC50 values suggesting effective antitumor properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | A549 | 49.85 |

Case Study 2: Enzyme Interaction

A study evaluated the inhibitory effects of the compound on DHFR activity. The results showed significant inhibition at concentrations as low as 50 µM, indicating its potential as a therapeutic agent in conditions requiring modulation of folate metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.